molecular formula C11H8N4O B2770496 3-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 913830-07-6

3-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B2770496
CAS No.: 913830-07-6
M. Wt: 212.212
InChI Key: INEUBAZFBRVVBF-UHFFFAOYSA-N
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Description

3-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that combines a pyrrole ring, an oxadiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine and pyrrole rings. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring, which is then coupled with the pyridine and pyrrole rings under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines .

Scientific Research Applications

3-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine lies in its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-pyridin-3-yl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c1-3-8(7-12-5-1)10-14-11(16-15-10)9-4-2-6-13-9/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEUBAZFBRVVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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